molecular formula C22H19F3N6O B259038 N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

货号 B259038
分子量: 440.4 g/mol
InChI 键: DGVXMGZZNDKWSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.

作用机制

Further studies are needed to elucidate the precise mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, particularly in the context of its effects on B-cell receptor signaling.
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a promising therapeutic agent for the treatment of B-cell malignancies, with potential applications in other diseases where B-cell activation plays a role in disease pathogenesis. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

实验室实验的优点和局限性

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several advantages as a research tool, including its high potency and selectivity for BTK. However, its use in laboratory experiments is limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

未来方向

There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide, including:
1. Combination therapy: N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide may be used in combination with other agents, such as monoclonal antibodies or chemotherapy, to improve its efficacy in treating B-cell malignancies.
2. Safety and tolerability: Further studies are needed to evaluate the safety and tolerability of N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide in humans, particularly in the context of long-term treatment.
3. Other indications: N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide may have potential as a therapeutic agent in other diseases, such as rheumatoid arthritis or multiple sclerosis, where B-cell activation plays a role in disease pathogenesis.
4.

合成方法

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis involves the use of various reagents and solvents, and the final product is obtained through purification and isolation techniques.

科学研究应用

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Preclinical studies have shown promising results, and clinical trials are underway to evaluate its safety and efficacy in humans.

属性

产品名称

N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide

分子式

C22H19F3N6O

分子量

440.4 g/mol

IUPAC 名称

N-(3-imidazol-1-ylpropyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide

InChI

InChI=1S/C22H19F3N6O/c23-22(24,25)20-16-7-6-14-4-1-2-5-15(14)19(16)28-18-12-17(29-31(18)20)21(32)27-8-3-10-30-11-9-26-13-30/h1-2,4-5,9,11-13H,3,6-8,10H2,(H,27,32)

InChI 键

DGVXMGZZNDKWSD-UHFFFAOYSA-N

SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)NCCCN4C=CN=C4)N=C2C5=CC=CC=C51)C(F)(F)F

规范 SMILES

C1CC2=C(N3C(=CC(=N3)C(=O)NCCCN4C=CN=C4)N=C2C5=CC=CC=C51)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。